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Compound of Interest
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CAS No.: 129493-98-7

Cat. No.: B1180028

Get Quote

Subject: Agelenin (U

-agatoxin-Aop1a) and ICK Homologs Context: Bio-pesticide Development and Ion Channel
Pharmacology[1]

Executive Summary
Agelenin (U

-agatoxin-Aop1a) is a 35-residue neurotoxic peptide isolated from the venom of the spider
Allagelena opulenta (formerly Agelena opulenta).[1] Unlike its mammalian-toxic homologs (e.g.,

-agatoxin-IVA), Agelenin exhibits high specificity for insect P-type voltage-gated calcium
channels (Ca

2.1 orthologs), causing rapid, reversible paralysis.[1] This guide analyzes the evolutionary
conservation of the Inhibitor Cystine Knot (ICK) motif that grants Agelenin its extreme thermal
and proteolytic stability. It provides a validated experimental framework for the synthesis,
oxidative folding, and electrophysiological characterization of Agelenin-like peptides,
positioning them as premier scaffolds for next-generation bio-pesticides and
neuropharmacological tools.
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Evolutionary Trajectory & Structural Homology
The evolutionary success of Agelenin lies in the conservation of the Inhibitor Cystine Knot

(ICK) scaffold, a hyper-stable structural motif that tolerates extensive sequence variation in its

inter-cysteine loops. This "knottin" architecture allows spiders to maintain a stable core while

rapidly evolving surface residues to target specific prey ion channels.

Phylogenetic Divergence
Agelenin belongs to the toxin superfamily sharing the ICK fold. While it shares the cysteine

framework with

-agatoxins (mammalian Ca

blockers) and

-atracotoxins (insect Ca

blockers), Agelenin represents a distinct evolutionary lineage optimized for insecticidal activity
without mammalian toxicity.[1]

Ancestral Core: The Cys-Cys-Cys-Cys-Cys-Cys framework.[1]

Divergent Function:

-agatoxin-IVA: Evolved C-terminal extensions to target mammalian Ca

2.1.[1]

Agelenin: Retained a compact 35-residue form, optimizing loop residues (Phe9, Ser28,

Arg33) specifically for the insect channel pore.

Visualization: Evolutionary Divergence
The following diagram illustrates the functional divergence of the Agelenin lineage within the

ICK superfamily.
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Figure 1: Evolutionary divergence of Agelenin.[1][2] Note the specialization into insect-specific

pharmacology while retaining the ancestral ICK core.

Structure-Function Relationship
The biological activity of Agelenin is dictated by its disulfide connectivity and specific

pharmacophore residues.

The ICK Motif
The hallmark of Agelenin is the knottin fold, formed by three disulfide bonds:

C1 — C4

C2 — C5

C3 — C6 (The "knot" passes through the ring formed by the first two bridges).

Sequence:G-G-C(1)-L-P-H-N-R-F-C(2)-N-A-L-S-G-P-R-C(3)-C(4)-S-G-L-K-C(5)-K-E-L-S-I-W-

D-S-R-C(6)-L

Critical Pharmacophore
Mutagenesis studies have identified three residues essential for blocking the insect calcium

channel. These residues form a hydrophobic/cationic patch on the peptide surface:

Phe9: Provides hydrophobic interaction with the channel pore.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body-img#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://en.wikipedia.org/wiki/Agelenin
https://tohoku.elsevierpure.com/ja/publications/solution-structure-of-agelenin-an-insecticidal-peptide-isolated-f/
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ser28: Hydrogen bonding capability.

Arg33: Electrostatic interaction with the channel's voltage sensor or pore loop.

Experimental Framework: Synthesis & Validation
To study or engineer Agelenin-like peptides, researchers must master Solid Phase Peptide

Synthesis (SPPS) followed by a critical oxidative folding step.[1] The ICK motif does not fold

spontaneously in standard buffers; it requires a redox shuffle.

Protocol: Chemical Synthesis & Oxidative Folding
Objective: Produce biologically active, folded Agelenin.

Step 1: Solid Phase Synthesis (SPPS)

Resin: Fmoc-Leu-Wang resin (low loading, 0.3–0.5 mmol/g) to prevent aggregation.[1]

Coupling: HBTU/HOBt or DIC/Oxyma.

Deprotection: 20% Piperidine in DMF.

Cleavage: 92.5% TFA, 2.5% TIS, 2.5% H

O, 2.5% EDT (EDT is crucial to scavenge radicals and protect Cys).

Step 2: Oxidative Folding (The Critical Step) The linear peptide must be folded in a redox buffer

to form the correct C1-C4, C2-C5, C3-C6 isomer.[1]

Buffer: 0.1 M Tris-HCl, pH 8.0.

Additives: 1 mM EDTA (to chelate metal ions that catalyze oxidation).

Redox Pair: 1 mM GSH (Reduced Glutathione) / 0.1 mM GSSG (Oxidized Glutathione).[1]

Dilution: Fold at low concentration (10–20

M) to prevent intermolecular disulfide formation (aggregation).[1]
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Incubation: 24–48 hours at 4°C or Room Temp. Monitor by RP-HPLC.

Step 3: Purification

Method: RP-HPLC (C18 column).[1]

Gradient: 10–60% Acetonitrile with 0.1% TFA.

Validation: The folded peptide will elute earlier than the linear/reduced form due to the

compact hydrophobic core.

Visualization: Synthesis Workflow
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Figure 2: Production workflow for Agelenin-like peptides. The folding step is the rate-limiting

determinant of yield.

Quantitative Data Summary
The following table summarizes the physicochemical properties and activity metrics of

Agelenin compared to related toxins.

Property
Agelenin (U

-agatoxin-Aop1a)
-Agatoxin-IVA -Atracotoxin-Hv1a

Source Allagelena opulenta Agelenopsis aperta Hadronyche versuta

Length 35 AA 48 AA 37 AA

Scaffold ICK (3 Disulfides) ICK (4 Disulfides) ICK (3 Disulfides)

Target
Insect Ca

(P-type)

Mammal Ca

2.1 (P/Q-type)

Insect Ca

Mammalian Toxicity None observed High (Neurotoxic) None observed

Key Residues Phe9, Ser28, Arg33 Trp14, Tyr28, Lys32 Pro10, Asp13, Arg26

PD

(Crickets)
~290 pmol/g >5000 pmol/g ~100 pmol/g

Therapeutic & Agricultural Applications
The strict evolutionary conservation of the Agelenin core, combined with its high specificity,

makes it an ideal candidate for fusion-protein bio-pesticides.

Bio-pesticides: Agelenin genes can be fused to lectins (e.g., snowdrop lectin) to create oral

bio-insecticides. The lectin facilitates transport across the insect gut, delivering the Agelenin
peptide to the hemolymph where it targets neuromuscular calcium channels.

Pain Therapeutics: While Agelenin itself is not mammalian-active, it serves as a "negative

control" template.[1] By swapping the insect-specific loops of Agelenin with mammalian-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://en.wikipedia.org/wiki/Agelenin
https://www.benchchem.com/product/b1180028/docs?utm_src=pdf-body#evolutionary-conservation-engineering-of-agelenin-like-peptides-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


targeting loops from

-agatoxin, researchers can map the precise atomic determinants of channel subtype
selectivity (Ca

2.1 vs Ca

2.2), aiding in the design of non-addictive analgesics.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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